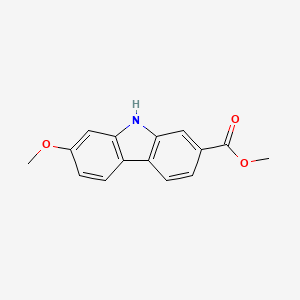
9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester: is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester typically involves the esterification of 9H-Carbazole-2-carboxylic acid, 7-methoxy-. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives. It is also studied for its photophysical properties, making it useful in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: In biological research, carbazole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester, may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, which lacks the ester and methoxy groups.
9H-Carbazole-2-carboxylic acid: The carboxylic acid derivative without the methoxy group.
7-Methoxy-9H-carbazole: The methoxy derivative without the ester group.
Uniqueness: 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester is unique due to the presence of both the ester and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
213596-36-2 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 7-methoxy-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-10-4-6-12-11-5-3-9(15(17)19-2)7-13(11)16-14(12)8-10/h3-8,16H,1-2H3 |
InChI Key |
PBMGODDFDAWLRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















